A Technical Guide to 5-bromo-2-iodophenoxyacetic acid ethyl ester: Synthesis, Characterization, and Applications
A Technical Guide to 5-bromo-2-iodophenoxyacetic acid ethyl ester: Synthesis, Characterization, and Applications
Introduction
This technical guide provides a comprehensive overview of 5-bromo-2-iodophenoxyacetic acid ethyl ester, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this precise ester has not been definitively assigned in major public databases as of the time of this writing, its synthesis and properties can be reliably predicted based on established chemical principles and data from closely related analogues.
The strategic placement of three distinct functionalities—a bromine atom, an iodine atom, and a phenoxyacetic acid ethyl ester group—on an aromatic ring makes this molecule a highly valuable intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide will detail a robust synthetic protocol, predict key physicochemical and analytical properties, and explore the potential applications for researchers, scientists, and drug development professionals.
Part 1: Proposed Synthesis via Williamson Ether Synthesis
The most direct and reliable method for preparing 5-bromo-2-iodophenoxyacetic acid ethyl ester is the Williamson ether synthesis. This classic S(_N)2 reaction involves the O-alkylation of a phenol with an alkyl halide.[2] In this case, the commercially available starting material, 5-bromo-2-iodophenol, is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the desired ether linkage.[2][3]
The causality behind this choice of synthetic route lies in its high efficiency, broad applicability to phenols, and the ready availability of the necessary reagents.[2][4] The reaction is generally high-yielding and proceeds under relatively mild conditions.
Key Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 5-Bromo-2-iodophenol | 858855-11-5 | C₆H₄BrIO | 298.91 | Off-white to yellow solid; Purity: ~98%; Storage: 2-8°C, inert atmosphere.[5][6] |
| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Colorless to yellow liquid; Lachrymator; Alkylating agent.[1] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | White solid; Common base for Williamson ether synthesis. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Polar aprotic solvent. |
Reaction Workflow Diagram
Caption: Proposed workflow for the synthesis of 5-bromo-2-iodophenoxyacetic acid ethyl ester.
Part 2: Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step includes justifications for the chosen reagents and conditions.
Objective: To synthesize 5-bromo-2-iodophenoxyacetic acid ethyl ester.
Materials:
-
5-Bromo-2-iodophenol (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous acetone
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-iodophenol (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.
-
Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the S(_N)2 reaction.
-
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Rationale: A fine powder increases the surface area, facilitating a more efficient deprotonation of the phenol. K₂CO₃ is a mild base, sufficient for deprotonating the acidic phenol without causing significant side reactions like the hydrolysis of the ester.[4] An excess ensures complete phenoxide formation.
-
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenol. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the S(_N)2 reaction rate. TLC monitoring is crucial to determine the point of complete consumption of the starting phenol, preventing unnecessary heating that could lead to side products.
-
-
Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Rationale: This step removes the base and the salt byproduct, simplifying the subsequent extraction.
-
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Rationale: The EtOAc/water extraction removes any remaining water-soluble impurities. The NaHCO₃ wash is critical to remove any unreacted acidic starting material (5-bromo-2-iodophenol). The brine wash helps to break any emulsions and begins the drying process.
-
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Complete removal of water is essential before the final purification step.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Rationale: Chromatography is necessary to separate the desired product from any unreacted ethyl bromoacetate and other non-polar impurities, yielding the pure ester.
-
Part 3: Predicted Physicochemical and Spectroscopic Data
The following properties are predicted based on the compound's structure and data from similar molecules like ethyl phenoxyacetate.[7]
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₀BrIO₃ | Based on the structures of the reactants. |
| Molecular Weight | 413.00 g/mol | Sum of atomic masses. |
| Appearance | Off-white to pale yellow solid or oil | Halogenated aromatic compounds are often crystalline solids. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); Insoluble in water. | Typical for a moderately polar organic ester. |
| Boiling Point | > 200 °C (estimated) | High molecular weight and polarity suggest a high boiling point. |
Predicted Analytical Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 (m, 3H, Ar-H), δ ~4.6 (s, 2H, -O-CH₂-CO), δ ~4.2 (q, 2H, -CO-O-CH₂-CH₃), δ ~1.2 (t, 3H, -CH₂-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=O), δ ~155 (Ar-C-O), δ ~140-115 (Ar-C), δ ~90 (Ar-C-I), δ ~65 (-O-CH₂-CO), δ ~62 (-CO-O-CH₂-), δ ~14 (-CH₃). |
| FT-IR (KBr or neat) | ~3000-2850 cm⁻¹ (C-H stretch), ~1750 cm⁻¹ (C=O ester stretch), ~1200 cm⁻¹ (C-O ether stretch), ~1580, 1470 cm⁻¹ (C=C aromatic stretch). |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 412/414 (due to Br isotopes). Key fragments from loss of -OCH₂CH₃, -COOCH₂CH₃. |
Part 4: Applications in Research and Drug Development
The unique trifunctional nature of 5-bromo-2-iodophenoxyacetic acid ethyl ester makes it a powerful intermediate for creating diverse molecular libraries.
-
Orthogonal Functionalization: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective reaction at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction. This sequential functionalization is a cornerstone of modern synthetic strategy for building complex molecules.[1]
-
Lead Optimization in Medicinal Chemistry: Halogen atoms play a crucial role in modulating the pharmacological properties of drug candidates.[8] They can enhance binding affinity through halogen bonding, improve metabolic stability, and increase cell membrane permeability.[8][9] This scaffold allows for the systematic exploration of chemical space around a core structure. The phenoxyacetic acid moiety itself is a known pharmacophore present in various classes of drugs.[10]
-
Synthesis of Heterocycles: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions with the ortho-substituent (introduced via coupling at the iodine position) to form various heterocyclic ring systems, which are prevalent in pharmaceuticals.
Illustrative Application Pathway
Caption: Sequential cross-coupling strategy enabled by differential halogen reactivity.
Part 5: Safety and Handling
Hazard Assessment:
-
5-Bromo-2-iodophenol (Starting Material): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Signal word: Warning. Pictogram: GHS07.[6]
-
Ethyl bromoacetate (Reagent): Highly toxic and a potent lachrymator (tear-producing agent). May be fatal if inhaled. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
5-bromo-2-iodophenoxyacetic acid ethyl ester (Product): As a halogenated, alkylating agent analogue, it should be handled with care. Assume it is an irritant and potentially harmful.
Recommended PPE:
-
Standard laboratory attire (lab coat, closed-toe shoes).
-
Chemical safety goggles.
-
Chemically resistant gloves (e.g., nitrile).
Handling:
-
All manipulations should be performed within a certified chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
5-Bromo-2-iodophenol: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
5-Bromo-2-iodophenol | 858855-11-5. (n.d.). Sigma-Aldrich.
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Williamson Ether Synthesis. (n.d.). University of California, Irvine - Department of Chemistry.
-
A kind of preparation method of 2-bromo-5-iodophenol. (2019). Google Patents. CN109369345A.
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5-bromo-2-iodophenol at Best Price in Wenling, Zhejiang. (n.d.). Tradeindia.
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from
-
The Williamson Ether Synthesis. (n.d.). St. Norbert College.
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5-bromo-2-iodophenol (C6H4BrIO). (n.d.). PubChemLite.
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Unexpected course of a Williamson ether synthesis. (n.d.). Arkat USA.
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Role of iodine substituent in the reactivity of aromatic compounds. (n.d.). BenchChem.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
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2-Bromo-5-iodophenol. (n.d.). Fluorochem.
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932372-99-1 | 2-Bromo-5-iodophenol. (n.d.). ChemScene.
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Other Aromatic Substitutions. (2024, October 4). Chemistry LibreTexts.
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Acetic acid, 2-phenoxy-, ethyl ester. (n.d.). PubChem.
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5-Bromo-3-fluoro-2-iodophenol 95% | CAS: 1805500-75-7. (n.d.). AChemBlock.
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications.
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Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. (n.d.). United Chemical Technologies.
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ethyl phenoxyacetate, 2555-49-9. (n.d.). The Good Scents Company.
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Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023, November 6). Journal of Chemical and Pharmaceutical Research.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025, April 7). MDPI.
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Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org.
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